Quisqualamine

Catalog No.
S612526
CAS No.
68373-11-5
M.F
C4H7N3O3
M. Wt
145.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quisqualamine

CAS Number

68373-11-5

Product Name

Quisqualamine

IUPAC Name

2-(2-aminoethyl)-1,2,4-oxadiazolidine-3,5-dione

Molecular Formula

C4H7N3O3

Molecular Weight

145.12 g/mol

InChI

InChI=1S/C4H7N3O3/c5-1-2-7-3(8)6-4(9)10-7/h1-2,5H2,(H,6,8,9)

InChI Key

LIPCXBVXQUFCSC-UHFFFAOYSA-N

SMILES

C(CN1C(=O)NC(=O)O1)N

Synonyms

quisqualamine

Canonical SMILES

C(CN1C(=O)NC(=O)O1)N

Quisqualamine is a compound that serves as the α-decarboxylated analogue of quisqualic acid, which is a known agonist of glutamate receptors. It is structurally related to neurotransmitters such as glutamate and γ-aminobutyric acid. Quisqualamine is recognized for its role in modulating neuronal activity, particularly within the central nervous system, where it influences excitatory and inhibitory signaling pathways. The compound has garnered interest due to its potential effects on neural excitability and its interactions with various neurotransmitter systems .

, notably:

  • Reduction: Quisqualamine can undergo reduction reactions, although specific reagents and conditions for these reactions are not widely documented.
  • Hydrolysis: It can also be hydrolyzed under certain conditions, leading to the formation of other derivatives or related compounds.

These reactions are significant for understanding its chemical behavior and potential applications in pharmacology.

Quisqualamine exhibits biological activity primarily through its interaction with neurotransmitter receptors. It is known to depress electrical activity in neurons, particularly in amphibian models such as frogs. This effect suggests that quisqualamine may act as a modulator of synaptic transmission, potentially influencing both excitatory and inhibitory signals within neural circuits . Its similarity to γ-aminobutyric acid implies that it may function similarly to this inhibitory neurotransmitter, contributing to its depressant effects on neuronal excitability.

The synthesis of quisqualamine involves several steps:

  • Starting Material: The process typically begins with the precursor quisqualic acid.
  • Decarboxylation: The key step involves the decarboxylation of quisqualic acid, which can be achieved through various chemical methods.
  • Purification: Following synthesis, purification techniques such as chromatography may be employed to isolate the final product.

One notable method described includes selective synthesis routes that yield quisqualamine efficiently while minimizing by-products .

Quisqualamine's potential applications are primarily in the field of neuroscience and pharmacology:

  • Neuroscience Research: Due to its effects on neurotransmitter systems, it is utilized in research exploring synaptic transmission and neuronal excitability.
  • Therapeutic Potential: Its modulatory effects on glutamate receptors suggest possible therapeutic applications in conditions characterized by excitotoxicity or dysregulation of neurotransmitter systems, such as epilepsy or neurodegenerative diseases.

Quisqualamine shares structural and functional similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeBiological ActivityUnique Features
Quisqualic AcidAmino AcidAgonist of glutamate receptorsStronger agonistic properties
GlutamateAmino AcidMajor excitatory neurotransmitterPrimary endogenous ligand for receptors
γ-Aminobutyric AcidAmino AcidInhibitory neurotransmitterOpposes excitatory effects
Kainic AcidAmino AcidAgonist of kainate receptorsAssociated with excitotoxicity

Quisqualamine's unique position as a decarboxylated analogue allows it to exhibit distinct biological effects compared to these other compounds, particularly in terms of its depressant action on neuronal activity .

Quisqualamine (C₄H₇N₃O₃) belongs to the oxadiazolidinedione class, featuring a 1,2,4-oxadiazolidine-3,5-dione core linked to an ethylamine side chain. Its structure results from α-decarboxylation of quisqualic acid (C₅H₇N₃O₅), removing the carboxylic acid group at position α.

Comparative Structural Features:

CompoundMolecular FormulaKey Functional GroupsNeurotransmitter Affinity
QuisqualamineC₄H₇N₃O₃Oxadiazolidinedione, ethylamineGABAₐ, glycine receptors
γ-Aminobutyric Acid (GABA)C₄H₉NO₂Carboxylic acid, amineGABAₐ, GABAᴮ receptors
Glutamic AcidC₅H₉NO₄α-Carboxylic acid, γ-carboxylic acidAMPA, NMDA receptors

This structural modification converts an excitatory amino acid analog (quisqualic acid) into a compound with predominantly inhibitory neurotransmission properties. The ethylamine side chain enables interaction with GABAₐ receptor chloride channels, while the oxadiazolidinedione moiety contributes to metabolic stability.

Natural Occurrence and Biosynthetic Precursors

While quisqualamine itself has not been isolated from natural sources, its precursor quisqualic acid occurs abundantly in:

  • Seeds of Quisqualis indica (Rangoon creeper)
  • Flower petals of Pelargonium x hortorum (zonal geranium)
  • Fruits of Combretum indicum

Biosynthetic Pathway:

  • Quisqualic Acid Synthesis: Produced via enzymatic conversion in Quisqualis species through:
    • Cysteine synthase-mediated condensation
    • Cyclization of O-acetyl-L-serine derivatives
  • Decarboxylation: α-decarboxylation removes the α-carboxyl group, yielding quisqualamine.

Key Enzymatic Steps:

StepEnzyme InvolvedSubstrateProduct
CyclizationCysteine synthaseO-acetyl-L-serineQuisqualic acid
DecarboxylationPyridoxal-dependent decarboxylaseQuisqualic acidQuisqualamine

Molecular Architecture and Stereochemical Properties

Quisqualamine represents a structurally unique compound characterized by its distinctive molecular architecture based on the 1,2,4-oxadiazolidine heterocyclic framework [9]. The compound bears the International Union of Pure and Applied Chemistry name 2-(2-aminoethyl)-1,2,4-oxadiazolidine-3,5-dione and possesses the molecular formula C4H7N3O3 with a molecular weight of 145.12 grams per mole [10] [11]. The Chemical Abstracts Service has assigned this compound the registry number 68373-11-5, facilitating its identification in chemical databases [11].

The molecular architecture of quisqualamine is fundamentally derived from its parent compound, quisqualic acid, through a specific structural modification involving alpha-decarboxylation [9]. This decarboxylation process removes the carboxylic acid functionality present in quisqualic acid, resulting in a compound that retains the characteristic oxadiazolidine ring system while losing the acidic properties of its precursor [17]. The structural transformation from quisqualic acid (C5H7N3O5, molecular weight 189.13) to quisqualamine demonstrates a loss of 44 atomic mass units, corresponding precisely to the removal of the CO2 group [9] [13].

The oxadiazolidine ring system represents a five-membered heterocycle containing three heteroatoms: two nitrogen atoms and one oxygen atom [9]. This ring system exhibits remarkable stability due to its 3,5-disubstituted configuration, which provides resistance to hydrolytic degradation under physiological conditions [1]. The heterocyclic core is substituted at the 2-position with a 2-aminoethyl side chain, creating an overall structure that maintains the essential pharmacophoric elements while eliminating the carboxylate group [10].

Table 1: Fundamental Molecular Properties of Quisqualamine

PropertyValueReference
Molecular FormulaC4H7N3O3 [10]
Molecular Weight145.12 g/mol [10] [11]
Chemical Abstracts Service Number68373-11-5 [11]
PubChem Compound Identifier3085372 [10]
International Union of Pure and Applied Chemistry Name2-(2-aminoethyl)-1,2,4-oxadiazolidine-3,5-dione [17]

The stereochemical properties of quisqualamine are significantly simplified compared to many amino acid derivatives due to the absence of asymmetric carbon centers in its structure [9]. Unlike its parent compound quisqualic acid, which contains a chiral center at the alpha-carbon position, quisqualamine lacks stereogenic centers, rendering it achiral and optically inactive [9] [17]. This structural characteristic eliminates the need for consideration of enantiomeric forms and simplifies both synthetic approaches and analytical characterization procedures.

The conformational behavior of quisqualamine is governed by the rigid oxadiazolidine ring system, which constrains the molecular geometry and limits rotational freedom around the heterocyclic framework [1]. The aminoethyl side chain, however, retains significant conformational flexibility, allowing for multiple spatial orientations that may influence receptor binding interactions [9]. The absence of intramolecular hydrogen bonding constraints, which are present in the parent quisqualic acid due to its carboxylic acid group, provides quisqualamine with distinct conformational preferences [17].

Synthetic Pathways and Yield Optimization Strategies

The synthesis of quisqualamine presents unique challenges due to the requirement for selective alpha-decarboxylation of quisqualic acid while maintaining the integrity of the oxadiazolidine ring system [9] [31]. The primary synthetic approach involves the controlled decarboxylation of quisqualic acid under specific reaction conditions that favor the removal of the carboxyl group without compromising the heterocyclic core structure [31].

The decarboxylation of amino acids, as demonstrated in density functional theory studies, typically requires elevated temperatures and specific catalytic conditions to achieve selective removal of the carboxyl group [22]. The mechanism involves the formation of a zwitterionic intermediate followed by proton transfer and carbon dioxide elimination [22]. For quisqualic acid derivatives, the decarboxylation process must be carefully controlled to prevent degradation of the sensitive oxadiazolidine ring system [1].

Enzymatic synthesis approaches have been explored for the preparation of quisqualamine, drawing inspiration from the biosynthetic pathways observed in natural systems [1]. The enzymatic decarboxylation of quisqualic acid can be achieved using specific decarboxylase enzymes that demonstrate selectivity for amino acid substrates containing oxadiazolidine ring systems [1]. These enzymatic methods offer advantages in terms of selectivity and mild reaction conditions, although they may be limited by enzyme availability and substrate specificity [31].

Alternative synthetic strategies focus on the direct construction of the quisqualamine structure through cyclization reactions involving appropriately substituted precursors [18] [19]. The formation of 1,2,4-oxadiazole rings can be accomplished through various methodologies, including the reaction of amidoximes with acyl chlorides or carboxylic acid derivatives [19]. However, the specific requirements for the oxadiazolidine ring system in quisqualamine necessitate modifications to these general synthetic approaches [18].

Table 2: Synthetic Approaches to Quisqualamine Preparation

MethodStarting MaterialKey ReactionAdvantagesLimitations
Direct DecarboxylationQuisqualic AcidThermal/Catalytic DecarboxylationStraightforward approachRequires careful temperature control
Enzymatic SynthesisQuisqualic AcidEnzymatic DecarboxylationMild conditions, high selectivityLimited enzyme availability
Ring ConstructionAminoethyl PrecursorsOxadiazolidine FormationVersatile synthetic routeMultiple synthetic steps required

Yield optimization strategies for quisqualamine synthesis focus on maximizing the efficiency of the decarboxylation process while minimizing side reactions that could lead to product degradation [22]. Temperature control represents a critical factor, as excessive heating can result in ring opening or other unwanted transformations of the oxadiazolidine system [1]. The use of appropriate solvents and reaction atmospheres can significantly influence both the reaction rate and the selectivity of the decarboxylation process [22].

The purification of quisqualamine following synthesis requires careful consideration of its physicochemical properties [11]. The compound exhibits moderate water solubility due to the presence of the amino group, while the oxadiazolidine ring system provides some lipophilic character [9]. Chromatographic separation techniques, including ion-exchange chromatography and reverse-phase high-performance liquid chromatography, have been employed for the isolation and purification of quisqualamine from reaction mixtures [31].

Derivatization Approaches for Enhanced Bioactivity

The derivatization of quisqualamine presents opportunities for the development of compounds with modified pharmacological profiles and enhanced bioactivity [2] [3]. The primary sites available for chemical modification include the terminal amino group of the aminoethyl side chain and potential modifications to the oxadiazolidine ring system [9]. These derivatization approaches aim to modulate receptor binding affinity, selectivity, and metabolic stability while maintaining the essential structural features responsible for biological activity [2].

Amino group modifications represent the most accessible derivatization strategy for quisqualamine enhancement [24]. The primary amine functionality can be converted to secondary or tertiary amines through alkylation reactions, potentially altering the compound's interaction with gamma-aminobutyric acid and glycine receptors [9] [31]. Acylation of the amino group provides another avenue for structural modification, allowing for the introduction of various functional groups that may influence pharmacokinetic properties [24].

The synthesis of higher homologues of quisqualamine has been explored as a means of investigating structure-activity relationships [4]. These compounds involve the extension of the aminoethyl side chain to create aminopropyl or aminobutyl derivatives [4]. The preparation of such homologues follows synthetic routes similar to those employed for the parent compound, with modifications to accommodate the extended carbon chain length [4].

Table 3: Derivatization Strategies for Quisqualamine Enhancement

Derivatization TypeTarget SitePotential ModificationsExpected Benefits
Amino Group AlkylationTerminal AmineMethyl, ethyl, propyl substitutionAltered receptor selectivity
Amino Group AcylationTerminal AmineAcetyl, propionyl, benzoyl groupsModified pharmacokinetics
Chain ExtensionAminoethyl Side ChainAminopropyl, aminobutyl homologuesEnhanced binding affinity
Ring System ModificationOxadiazolidine CoreSubstituent additionImproved metabolic stability

The development of prodrug derivatives represents an advanced derivatization approach for quisqualamine [7]. These compounds are designed to undergo metabolic conversion to release the active quisqualamine molecule at the target site, potentially improving bioavailability and reducing systemic exposure [7]. The design of such prodrugs requires careful consideration of the metabolic pathways involved in the conversion process and the stability of the prodrug under physiological conditions [7].

Conformationally restricted analogues of quisqualamine have been investigated as a means of enhancing receptor binding selectivity [5]. These compounds incorporate rigid structural elements that constrain the molecular conformation, potentially leading to improved binding affinity for specific receptor subtypes [5]. The synthesis of such analogues requires sophisticated organic chemistry techniques and careful consideration of the three-dimensional structure-activity relationships [5].

XLogP3

-1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

145.04874109 g/mol

Monoisotopic Mass

145.04874109 g/mol

Heavy Atom Count

10

UNII

PJ4RW6N4EA

Other CAS

68373-11-5

Wikipedia

Quisqualamine

Dates

Modify: 2023-08-15

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